![molecular formula C17H16ClFN4O2S B4542073 4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4542073.png)
4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide
Description
Sulfonamides are a class of organic compounds featuring a sulfonyl group attached to an amine. They are renowned for their diverse applications in medicine and industry, including their roles as inhibitors for various enzymes. The specific sulfonamide of interest likely shares similar chemical and physical properties with those explored in the literature, serving as potential inhibitors or active agents in pharmaceutical applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines. For compounds similar to the one of interest, the process might include specific steps to introduce the 1,2,4-triazolyl and fluorobenzyl groups, as well as the chloro and dimethyl groups on the benzenesulfonamide core. Hashimoto et al. (2002) discuss the synthesis of related benzenesulfonamide derivatives, emphasizing the introduction of fluorine atoms to increase selectivity and activity (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamides can significantly influence their chemical reactivity and biological activity. X-ray diffraction analysis is a common method for determining the crystal structure of such compounds, providing insights into their molecular geometry, bond lengths, and angles. Studies like that by Purandara et al. (2018) often reveal the presence of hydrogen bonding and other intermolecular interactions critical to the compound's stability and reactivity (Purandara et al., 2018).
properties
IUPAC Name |
4-chloro-N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S/c1-11-7-16(12(2)6-15(11)18)26(24,25)22-17-20-10-23(21-17)9-13-4-3-5-14(19)8-13/h3-8,10H,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNAANVJQBAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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